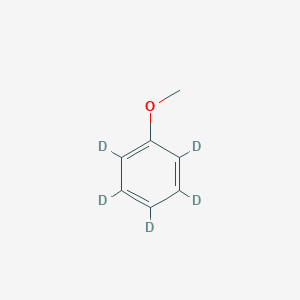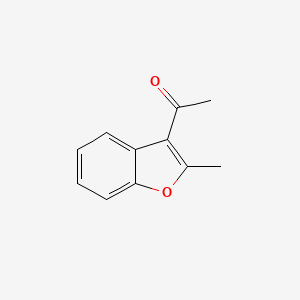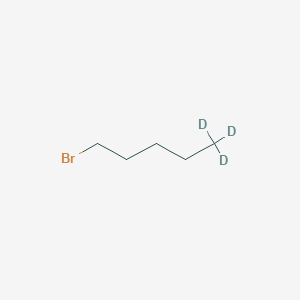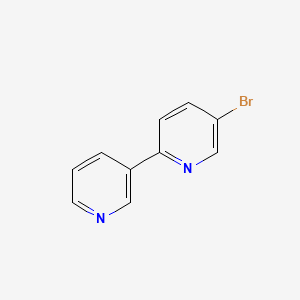![molecular formula C6H2BrClN2S B1281017 6-溴-4-氯噻吩[2,3-d]嘧啶 CAS No. 56844-12-3](/img/structure/B1281017.png)
6-溴-4-氯噻吩[2,3-d]嘧啶
概述
描述
6-Bromo-4-chlorothieno[2,3-d]pyrimidine, also known as BCTP, is a heterocyclic compound containing both bromine and chlorine atoms. It is a member of the thienopyrimidine family, which are compounds characterized by a five-membered ring with two nitrogen atoms and three carbon atoms. BCTP has a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals.
科学研究应用
合成和可扩展制备
6-溴-4-氯噻吩[2,3-d]嘧啶一直是研究的焦点,关于其合成和制备。Bugge等人(2014年)开发了一种实用且可扩展的合成方法,从大宗化学品开始,涉及Gewald反应和嘧啶酮形成等步骤,实现了49%的总产率,无需色谱纯化(Bugge et al., 2014)。
抗真菌和抗微生物活性
研究表明,4-氯噻吩[2,3-d]嘧啶的衍生物具有抗真菌性能。Konno等人(1989年)合成了一系列4-烷基氨基和4-芳基氨基噻吩[2,3-d]嘧啶,展示了对稻瘟病菌的抗真菌活性(Konno et al., 1989)。此外,Kanawade等人(2013年)研究了新的4-氨基噻吩[2,3-d]嘧啶-6-碳腈衍生物对多种细菌和真菌的抗微生物活性,指出具有有希望的抗菌和抗真菌活性的化合物(Kanawade, Toche, & Rajani, 2013)。
抗过敏和抗逆转录病毒活性
在制药研究领域,这种化合物的衍生物显示出抗过敏和抗逆转录病毒活性的潜力。例如,Temple等人(1979年)制备了3,4-二氢-4-氧代噻吩[2,3-d]嘧啶-2-羧酸的衍生物,并发现它们表现出抗过敏活性(Temple et al., 1979)。Hocková等人(2003年)合成了5-取代-2,4-二氨基-6-[2-(磷酸甲氧基)乙氧基]嘧啶,展示了对逆转录病毒的显著抑制活性(Hocková等人,2003年)。
安全和危害
The compound is classified under the GHS07 hazard class . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
未来方向
The thienopyrimidine scaffold, to which 6-Bromo-4-chlorothieno[2,3-d]pyrimidine belongs, is frequently used in medicinal chemistry . Given its wide range of applications, future research may focus on developing more efficient synthesis methods and exploring its potential uses in various therapeutic areas .
作用机制
Target of Action
Compounds with a similar thienopyrimidine scaffold are frequently used in medicinal chemistry for a variety of purposes, including as antimicrobial or antifungal agents, for treatment of viral infections, bone diseases including osteoporosis, as adenosine a2a receptor antagonists for parkinson’s disease, as antihiv agents, as immunosuppressive agents, and as anticancer agents .
Mode of Action
The thienopyrimidine core, to which this compound belongs, is known for its favorable biopharmaceutical profile and its structural similarity to purines .
Biochemical Pathways
Thienopyrimidines can be prepared from both pyrimidine or thiophene derivatives .
生化分析
Biochemical Properties
6-Bromo-4-chlorothieno[2,3-d]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to act as an inhibitor for certain kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, 6-Bromo-4-chlorothieno[2,3-d]pyrimidine has been found to interact with adenosine A2A receptors, which are involved in various physiological processes including inflammation and immune response . The nature of these interactions often involves binding to the active site of the enzyme or receptor, thereby inhibiting its activity and altering downstream signaling pathways.
Cellular Effects
The effects of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with kinases can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies . Furthermore, 6-Bromo-4-chlorothieno[2,3-d]pyrimidine can affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, thereby impacting cellular homeostasis and function .
Molecular Mechanism
At the molecular level, 6-Bromo-4-chlorothieno[2,3-d]pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity by binding to the ATP-binding site of the enzyme . This binding prevents the phosphorylation of target proteins, thereby disrupting signaling cascades that are essential for cell growth and survival . Additionally, 6-Bromo-4-chlorothieno[2,3-d]pyrimidine can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle progression, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine have been studied over different time periods to understand its stability and long-term impact on cellular function. It has been found that this compound is relatively stable when stored under appropriate conditions, such as in dark bottles at -18°C . Over time, 6-Bromo-4-chlorothieno[2,3-d]pyrimidine can induce long-term changes in cellular function, including sustained inhibition of cell proliferation and alterations in gene expression . These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 6-Bromo-4-chlorothieno[2,3-d]pyrimidine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
6-Bromo-4-chlorothieno[2,3-d]pyrimidine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and the levels of key metabolites within the cell . The metabolic pathways of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine are complex and can vary depending on the specific cellular context and the presence of other interacting molecules.
Transport and Distribution
Within cells and tissues, 6-Bromo-4-chlorothieno[2,3-d]pyrimidine is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, 6-Bromo-4-chlorothieno[2,3-d]pyrimidine can accumulate in specific cellular compartments, such as the nucleus or mitochondria, where it can exert its biochemical effects . The distribution of this compound within the cell is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment.
Subcellular Localization
The subcellular localization of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 6-Bromo-4-chlorothieno[2,3-d]pyrimidine may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production . The precise localization of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine within the cell is essential for its biochemical activity and therapeutic potential.
属性
IUPAC Name |
6-bromo-4-chlorothieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIXHHOZGMSYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481264 | |
| Record name | 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56844-12-3 | |
| Record name | 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-4-chlorothieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-bromo-4-chlorothieno[2,3-d]pyrimidine in medicinal chemistry?
A1: 6-Bromo-4-chlorothieno[2,3-d]pyrimidine serves as a vital building block in synthesizing a diverse range of thienopyrimidine-based kinase inhibitors. [] These inhibitors hold immense potential for developing new drugs targeting various diseases.
Q2: What is the synthetic route for producing 6-bromo-4-chlorothieno[2,3-d]pyrimidine?
A2: The synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine involves a four-step process starting from readily available and cost-effective starting materials. [] This efficient synthesis makes it suitable for large-scale production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














